2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C16H12F3N3OS |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)11-4-3-5-12(8-11)21-14(23)9-13-10-20-15(24-13)22-6-1-2-7-22/h1-8,10H,9H2,(H,21,23) |
InChI Key |
USMLQKDWFGYCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Acetylation :
-
3-(Trifluoromethyl)aniline (10 mmol) is treated with chloroacetyl chloride (12 mmol) in dry dichloromethane (DCM) under nitrogen.
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Triethylamine (15 mmol) is added dropwise to scavenge HCl.
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Reaction stirred at 0–5°C for 2 h, then warmed to room temperature for 12 h.
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Yield: 85–90% after purification by silica gel chromatography.
-
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Reaction Time | 14 h |
| Yield | 85–90% |
Construction of the 2-(1H-Pyrrol-1-yl)-1,3-Thiazole Core
The thiazole-pyrrole moiety is synthesized via heterocyclization, adapting methods from Source and:
Paal-Knorr Synthesis of 1H-Pyrrole
The pyrrole ring is formed via Paal-Knorr cyclization of 1,4-diketones with ammonium acetate:
Thiazole Ring Formation
Chloroacylation followed by cyclization with thioureas constructs the thiazole:
Optimization Insights:
-
Solvent Choice : Ethanol > DMF due to milder conditions and easier isolation.
-
Catalyst : No catalyst required; reaction proceeds via nucleophilic displacement.
Coupling of Heterocyclic Core with Acetamide Linker
The final step involves connecting the thiazole-pyrrole unit to the 3-(trifluoromethyl)phenylacetamide. Source details amide bond formation:
Procedure:
-
Activation :
-
2-(1H-Pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (1 equiv) is activated with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF.
-
-
Coupling :
-
N-[3-(Trifluoromethyl)phenyl]acetamide (1 equiv) added dropwise.
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Stirred at RT for 12 h.
-
-
Workup :
Critical Parameters:
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12 h |
Alternative Single-Pot Synthesis
Source reports a streamlined approach using ω-bromoacetoacetanilide and thioureas:
Single-Step Protocol:
Advantages:
-
Fewer purification steps.
-
Reduced reaction time (5 h vs. multi-day processes).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Time Efficiency |
|---|---|---|---|---|
| Multi-Step | Paal-Knorr → Chloroacylation → Coupling | 60–65% | >95% | Moderate |
| Single-Pot | One-pot cyclization | 55–60% | 90–92% | High |
Trade-offs : Multi-step methods offer higher purity, while single-pot synthesis prioritizes speed.
Challenges and Optimization Strategies
-
Stereochemical Control : The thiazole-pyrrole linkage may adopt multiple conformations; crystallography-guided synthesis is recommended.
-
Scale-Up Issues : Chloroacylation in DMF poses exothermic risks; gradual reagent addition and temperature control are critical.
-
Byproduct Formation : Unreacted thioureas can complicate purification; silica gel chromatography with ethyl acetate/hexane (7:3) resolves this .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit anticonvulsant properties. For instance, derivatives similar to 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized and tested for their efficacy in preventing seizures. In one study, thiazole-linked compounds demonstrated significant protective effects in animal models against induced seizures, suggesting that this compound could be a candidate for further investigation in epilepsy treatment .
2. Antitumor Activity
The compound's structure suggests potential antitumor activity. Thiazole derivatives have been shown to inhibit cancer cell proliferation in various studies. For example, thiazole-pyridine hybrids were evaluated against several cancer cell lines (PC3, MCF-7, HepG2), with some exhibiting better efficacy than standard chemotherapeutics like 5-fluorouracil . The specific mechanisms of action may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.
3. Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structural features. For instance, certain pyrrole derivatives have been reported to inhibit hepatitis C virus replication by targeting cyclooxygenase-2 . This suggests that 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide could also possess antiviral properties worth exploring.
Synthesis and Characterization
Synthesis Methodologies
The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions: Utilizing amines and carboxylic acids to form amides.
- Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Characterization Techniques
Characterization of synthesized compounds is essential to confirm their structure and purity. Techniques employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.
- Mass Spectrometry (MS): To confirm molecular weight.
- Infrared Spectroscopy (IR): To identify functional groups.
Case Studies
Several case studies have documented the biological activities of compounds related to 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide:
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity of thiazole derivatives, one compound exhibited a median effective dose (ED50) significantly lower than existing treatments for epilepsy . This highlights the potential for developing new anticonvulsants based on this compound's structure.
Case Study 2: Antitumor Screening
A series of thiazole-containing compounds were screened against multiple cancer cell lines. One derivative showed promising results with an IC50 value lower than that of established chemotherapeutics . This indicates potential for further development into anticancer agents.
Mechanism of Action
The mechanism of action of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and properties of the target compound and its analogs:
Key Observations:
Core Heterocycle Variations: Thiazole vs. Thiazole vs. Triazole: The triazole analog () replaces thiazole with a triazole ring, altering hydrogen-bonding capacity and metabolic stability .
Substituent Effects: Trifluoromethylphenyl vs. Dichlorophenyl: The target’s 3-CF₃ group is less lipophilic but similarly electron-withdrawing compared to 3,4-Cl₂ substitution in . This difference may optimize target binding and solubility .
Synthetic Considerations :
Pharmacological Implications
- Insecticidal Activity : Pyrazole-acetamide derivatives (e.g., ) are linked to Fipronil-like insecticidal activity, hinting at possible agrochemical uses for the target compound .
- Kinase Inhibition : Thiazole-pyrrole scaffolds are common in kinase inhibitors; the trifluoromethyl group may enhance selectivity or metabolic stability compared to dichlorophenyl analogs .
- Antimicrobial Potential: Triazole-thioacetamide derivatives () exhibit antimicrobial properties, suggesting the target’s thiazole core could be similarly leveraged .
Biological Activity
The compound 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative featuring a pyrrole and thiazole moiety, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 355.4 g/mol . The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways:
- Inhibition of Kinases : Compounds containing thiazole and pyrrole rings have been shown to inhibit p21-activated kinases (PAKs), which are involved in regulating cell motility and proliferation. For instance, studies have demonstrated that certain derivatives can inhibit PAK activity by competing with ATP binding, leading to reduced cell proliferation in cancer cell lines .
- Antimicrobial Activity : There is evidence suggesting that thiazole derivatives exhibit significant antibacterial properties. For example, pyrrole-benzamide derivatives have been reported to show potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide and related compounds:
| Study | Biological Activity | IC50/MIC Values | Cell Lines/Organisms |
|---|---|---|---|
| Study 1 | PAK Inhibition | IC50: 0.04 μM | Thyroid cancer cell lines |
| Study 2 | Antibacterial | MIC: 3.12 - 12.5 μg/mL | Staphylococcus aureus |
| Study 3 | Anti-inflammatory | IC50: 0.04 μM | Various inflammatory models |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Thyroid Cancer Cell Lines : In a study involving human thyroid cancer cells, a related compound inhibited cell proliferation through reduced AKT phosphorylation, indicating potential therapeutic applications in oncology .
- Antibacterial Efficacy : Another investigation into pyrrole-thiazole derivatives demonstrated promising results against bacterial strains, suggesting that modifications in the structure could lead to enhanced antimicrobial agents .
- Anti-inflammatory Effects : Research into pyrimidine derivatives revealed significant anti-inflammatory activity through inhibition of COX-2 and iNOS enzymes, further supporting the therapeutic potential of heterocyclic compounds .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the potency of these compounds against various biological targets. The spatial arrangement of functional groups also plays a critical role in determining the biological efficacy and specificity of these molecules.
Q & A
Basic: What are the key synthetic routes for preparing 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via condensation of substituted acetamide precursors with thiourea derivatives under acidic or basic conditions.
- Step 2 : Introduction of the pyrrole moiety through nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling for aryl-pyrrole linkages).
- Step 3 : Final functionalization of the trifluoromethylphenyl group using amidation or Ullmann-type coupling.
Critical parameters include reaction temperature (60–120°C), solvent choice (DMF, THF, or toluene), and catalysts (Pd for cross-couplings). Purification often employs column chromatography or recrystallization .
Basic: How is the structural integrity of this compound validated post-synthesis?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing thiazole C-2/C-5 signals at δ 150–160 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Elemental Analysis : Comparing calculated vs. experimental C/H/N/S content to ensure purity (>95%) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final amidation step?
Use a Design of Experiments (DoE) approach:
- Variables : Test temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometric ratios (1:1 to 1:2.5 for amine:acyl chloride).
- Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher temperatures in DMF may reduce side-product formation .
- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or alternative bases (K₂CO₃ vs. Et₃N) to enhance coupling efficiency .
Advanced: How do structural modifications (e.g., substituents on the thiazole or phenyl rings) influence bioactivity?
- Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at C-2 enhance electrophilicity, improving target binding (e.g., kinase inhibition).
- Phenyl Ring Substitutions : Para-substituted trifluoromethyl groups increase lipophilicity, enhancing membrane permeability, while meta-substitutions may alter steric interactions with receptors .
- Case Study : Analogues with 4-bromophenyl (9c) showed 30% higher α-glucosidase inhibition than 4-methylphenyl (9d), attributed to stronger halogen bonding .
Advanced: How can computational methods guide the prediction of binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., α-glucosidase). Key residues (e.g., Asp214, Glu276) form hydrogen bonds with the acetamide carbonyl and thiazole nitrogen .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. For example, trifluoromethyl groups stabilize hydrophobic pockets via van der Waals interactions .
- SAR Analysis : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values to prioritize analogues for synthesis .
Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Data Triangulation : Cross-validate docking results with surface plasmon resonance (SPR) or ITC to measure binding affinity.
- Protonation State : Adjust ligand protonation (e.g., acetamide tautomerism) in simulations to match physiological pH.
- Crystal Structure Refinement : Resolve X-ray structures of ligand-target complexes to identify unmodeled interactions (e.g., water-mediated H-bonds) .
Advanced: What strategies are effective in resolving spectral overlaps in NMR characterization?
- 2D NMR : Use HSQC to assign ¹H-¹³C correlations and NOESY to distinguish spatial proximities (e.g., pyrrole NH vs. thiazole CH).
- Solvent Screening : Deuterated DMSO-d₆ may resolve aromatic proton splitting better than CDCl₃.
- Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) can separate broadened peaks caused by rotational isomerism .
Advanced: How can metabolic stability be assessed for this compound in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Metabolite ID : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the pyrrole ring) .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
- Exothermic Reactions : Use flow chemistry to control heat dissipation in thiazole cyclization steps.
- Intermediate Stability : Protect air-sensitive intermediates (e.g., thioamide precursors) under nitrogen atmosphere .
Advanced: How do solvent polarity and additives influence reaction kinetics in multi-step syntheses?
- Polar Aprotic Solvents : DMF accelerates SNAr reactions (e.g., pyrrole substitution) by stabilizing transition states.
- Additives : Molecular sieves (3Å) absorb water in amidation steps, shifting equilibrium toward product.
- Kinetic Profiling : Use in-situ IR or ReactIR to monitor real-time conversion rates and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
